
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)azetidine-1-carboxamide is a complex organic molecule notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features an azetidine ring linked to a pyran moiety and a phenylpropyl group, which contributes to its unique biological profile. The molecular formula is C18H23N2O3, with a molecular weight of approximately 315.39 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₂O₃ |
Molecular Weight | 315.39 g/mol |
CAS Number | 1798512-94-3 |
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including resistant strains such as MRSA. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Several studies have highlighted the potential anticancer effects of azetidine derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. For example, it may enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cancer cell death .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. These effects are hypothesized to arise from the compound's ability to inhibit oxidative stress and inflammation in neuronal tissues, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways, which can disrupt cellular function in pathogens or cancer cells.
- Receptor Modulation : The compound might modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells, particularly in neurons.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of azetidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .
- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, with IC50 values indicating strong cytotoxicity at low concentrations (e.g., <10 µM) against breast and prostate cancer cells .
- Neuroprotection in Animal Models : Animal studies have indicated that administration of related compounds resulted in improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the pyran moiety exhibit significant anticancer properties. For instance, research has demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and modulation of cell cycle progression .
Study | Compound | Mechanism | Result |
---|---|---|---|
5-(4-hydroxy-6-methyl-2-oxo-2H-pyran) derivative | Induction of apoptosis | EC50 = 0.08 µM in T47D cells | |
N-benzhydryl derivative | Inhibition of growth | GI50 = 0.05 µM in T47D cells |
Enzyme Inhibition
The compound has potential as an inhibitor of specific enzymes relevant to metabolic pathways. For example, it can act on arginase, which is crucial for the urea cycle and has implications in cancer metabolism and inflammation .
Cognitive Enhancement
Research suggests that compounds with azetidine structures may influence neurotransmitter systems, potentially enhancing cognitive functions. The structural similarity to known neuroactive compounds positions this molecule as a candidate for further studies aimed at cognitive enhancement or neuroprotection .
Synthesis and Derivation Studies
The synthesis of this compound involves several steps that can be optimized for yield and purity. For instance, a multi-component reaction strategy has been employed to enhance the efficiency of synthesizing similar azetidine derivatives .
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Study on Apoptosis Induction :
- Researchers synthesized a series of azetidine derivatives and tested their efficacy against breast cancer cell lines.
- Results indicated that modifications to the pyran ring significantly enhanced anticancer activity.
-
Neuroprotective Studies :
- A study evaluated the cognitive effects of a related compound in animal models.
- The results showed improved memory retention and learning capabilities, suggesting potential applications in treating neurodegenerative diseases.
Q & A
Basic Question: What are the key synthetic routes for 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)azetidine-1-carboxamide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursors to generate the azetidine-carboxamide backbone under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF) .
Coupling Reactions : Attachment of the 6-methyl-2-oxo-2H-pyran-4-yloxy group via nucleophilic substitution or Mitsunobu reactions .
Final Functionalization : Introduction of the 3-phenylpropyl group using amide bond-forming reagents (e.g., EDC/HOBt).
Purification : Chromatography (silica gel or HPLC) is critical for isolating intermediates. Analytical techniques like NMR and mass spectrometry validate purity (>95%) .
Basic Question: How is the structural integrity of this compound confirmed, particularly its stereochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve proton environments and carbon frameworks. NOESY experiments confirm spatial arrangements of substituents .
- X-ray Crystallography : Provides absolute configuration, especially for chiral centers in the azetidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C20H24N2O4) and isotopic patterns .
Advanced Question: What strategies are recommended to resolve contradictions in reported biological activity across studies?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs. To address this:
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., IC50 determination in kinase inhibition assays) .
- Structural Comparison : Compare with analogs (e.g., fluorophenyl or pyrimidine-containing derivatives) to identify substituent-specific effects .
- Meta-Analysis : Cross-reference data from patents (e.g., c-MET/AXL inhibition in ) and peer-reviewed studies to isolate confounding variables .
Advanced Question: How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
- Metabolic Stability : Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots. Introduce blocking groups (e.g., methyl on pyran) to reduce oxidation .
- Permeability : Assess via Caco-2 cell models. Modify logP by adjusting phenylpropyl chain length .
Advanced Question: What computational methods are suitable for predicting off-target interactions?
Methodological Answer:
- Molecular Docking : Screen against kinase libraries (e.g., PDB entries for c-MET) to predict binding modes .
- Machine Learning : Train models on PubChem BioAssay data to flag potential off-targets (e.g., GPCRs or ion channels) .
- Proteome-Wide Profiling : Use thermal shift assays to identify unintended protein interactions .
Basic Question: What analytical techniques are essential for quantifying this compound in biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enables quantification at nanomolar levels in plasma or tissue homogenates .
- Stability-Indicating Assays : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor degradation under physiological conditions .
Advanced Question: How can researchers address discrepancies in spectral data interpretation (e.g., overlapping NMR peaks)?
Methodological Answer:
- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating 1H and 13C shifts .
- Isotopic Labeling : Synthesize 15N- or 13C-labeled analogs to simplify complex splitting patterns .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts for ambiguous peaks .
Advanced Question: What in vitro models are appropriate for evaluating its mechanism of action in oncology?
Methodological Answer:
- Kinase Profiling : Use recombinant kinase assays (e.g., c-MET, AXL) to confirm target engagement .
- Cell Viability Assays : Test in cancer cell lines (e.g., H1975 for EGFR resistance) with synergy studies (e.g., combined with cisplatin) .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorescence-based kits .
Basic Question: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via HPLC .
- Thermal Stability : Perform accelerated stability studies (40°C/75% RH) over 4 weeks .
Advanced Question: What structural analogs of this compound show promise in overcoming drug resistance?
Methodological Answer:
- Fluorinated Derivatives : Replace the methyl group on pyran with trifluoromethyl to enhance metabolic stability (see ) .
- Heterocyclic Modifications : Substitute azetidine with piperidine to improve solubility and reduce efflux pump recognition .
- Pro-drug Approaches : Esterify the carboxamide to enhance oral bioavailability .
Propiedades
IUPAC Name |
3-(2-methyl-6-oxopyran-4-yl)oxy-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-14-10-16(11-18(22)24-14)25-17-12-21(13-17)19(23)20-9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-11,17H,5,8-9,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJHYSULPLBCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.